molecular formula C14H14FNO2 B1441357 Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate CAS No. 1313712-14-9

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B1441357
CAS No.: 1313712-14-9
M. Wt: 247.26 g/mol
InChI Key: XUICAJMFKIEYTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C14H14FNO2 and its molecular weight is 247.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of α-Aminopyrrole Derivatives

The compound has been implicated in the synthesis of α-aminopyrrole derivatives through a multi-step reaction process. This includes a domino mode involving reductive isoxazole ring-opening, catalyzed cis-trans-isomerization of the enamine intermediate, and 1,5-exo-dig cyclization. These derivatives demonstrate significant reactivity, showing potential in intra/intermolecular azo coupling and insertion into CH and OH bonds under specific conditions, which may have implications in developing novel chemical entities with potential therapeutic applications (Galenko et al., 2019).

Creation of Pyrrole-Containing Insertion Products

Research into the synthesis and reactions of 4-Oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives has shown the potential of such compounds in generating N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted 4,5-dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones through oxirane ring opening. This highlights the compound's role in facilitating the creation of complex molecular structures that could have various applications, including the development of new pharmaceuticals or materials (Krutošíková et al., 2001).

Antimicrobial Agent Synthesis

A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. These derivatives, characterized by various spectroscopic methods, showed good antibacterial and antifungal activity. This finding underscores the compound's potential in contributing to the development of new antimicrobial agents, reflecting its importance in medicinal chemistry (Hublikar et al., 2019).

Scaffolds in Medicinal Chemistry

Methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates have been prepared as useful scaffolds in medicinal chemistry, starting from commercial arylacetonitriles. This synthesis process highlights the compound's utility in accessing various nitrogen heterocycles, which are of significant interest due to their potential therapeutic applications (Rochais et al., 2004).

Crystal Structure Determination for Antitumoral Agents

Ab initio crystal structure determination of two chain functionalized pyrroles, important as antitumoral agents, was achieved from synchrotron X-ray powder diffraction data. This demonstrates the compound's relevance in the development of anticancer drugs and the importance of its structural elucidation for further drug development (Silva et al., 2012).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as trypanothione reductase and trypanothione synthetase . These interactions suggest that the compound may influence redox metabolism and oxidative stress responses in cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, studies have indicated that the compound can induce cell cycle arrest and apoptosis in cancer cell lines . This suggests that this compound may have potential as an anticancer agent by disrupting normal cellular functions and promoting cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid cycle . This inhibition disrupts cellular energy production and can lead to cell death. Additionally, the compound may alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound has been observed to degrade, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained cell cycle arrest and apoptosis, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been found to exert beneficial effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the metabolism of pyrrolo[3,4-c]pyridine derivatives, which are involved in various pharmacological activities . These interactions suggest that this compound may influence the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches the desired sites of action.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects.

Properties

IUPAC Name

methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-18-14(17)13-9-16-8-11(13)5-2-10-3-6-12(15)7-4-10/h3-4,6-9,16H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUICAJMFKIEYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724397
Record name Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-14-9
Record name Methyl 4-[2-(4-fluorophenyl)ethyl]-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-fluorophenethyl)-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.